molecular formula C7H5BrNNaO2 B3019147 Sodium 5-bromo-3-methylpicolinate CAS No. 1956323-99-1

Sodium 5-bromo-3-methylpicolinate

Cat. No.: B3019147
CAS No.: 1956323-99-1
M. Wt: 238.016
InChI Key: PJGVFJZETGFKGT-UHFFFAOYSA-M
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Description

Sodium 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C7H5BrNNaO2. It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is converted to its sodium salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-3-methylpicolinate typically involves the bromination of 3-methylpicolinic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include:

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-3-methylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Scientific Research Applications

Sodium 5-bromo-3-methylpicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-bromo-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylpicolinic acid: The parent compound without the sodium salt form.

    3-Methylpicolinic acid: Lacks the bromine atom at the 5-position.

    Sodium 3-methylpicolinate: Lacks the bromine atom at the 5-position

Uniqueness

Sodium 5-bromo-3-methylpicolinate is unique due to the presence of both the bromine atom and the sodium salt form, which can influence its reactivity and solubility. These features make it a valuable compound in various synthetic and research applications, offering different reactivity compared to its analogs .

Properties

IUPAC Name

sodium;5-bromo-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.Na/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGVFJZETGFKGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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